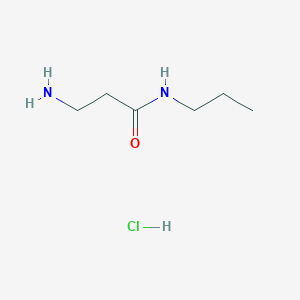
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone
Descripción general
Descripción
3-(4-Fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone, or 4-FBP, is a small molecule that has recently been studied for its potential use in medicinal chemistry and drug discovery. 4-FBP has been found to possess a number of unique properties that make it an attractive candidate for a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
4-FBP has been studied for its potential application in medicinal chemistry and drug discovery. It has been found to possess a number of unique properties that make it an attractive candidate for a wide range of applications. For example, 4-FBP has been used in the synthesis of a number of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, 4-FBP has also been used in the synthesis of a number of other biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2, which is involved in inflammation.
Mecanismo De Acción
4-FBP is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of neurotransmitter release. By inhibiting the enzyme, 4-FBP is thought to increase the amount of acetylcholine available in the brain, which in turn is believed to have a number of beneficial effects, including improved memory, learning, and focus.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential effects on acetylcholine, 4-FBP has also been found to possess a number of other biochemical and physiological effects. For example, 4-FBP has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of conditions, including arthritis and other inflammatory diseases. In addition, 4-FBP has also been found to possess neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-FBP in laboratory experiments has a number of advantages and limitations. On the one hand, 4-FBP is relatively easy to synthesize and is readily available in a variety of forms. In addition, 4-FBP is also relatively stable and can be stored for extended periods of time without significant degradation. On the other hand, 4-FBP is relatively expensive and may be difficult to obtain in large quantities. In addition, 4-FBP is also relatively toxic and should be handled with care.
Direcciones Futuras
Given its unique properties, 4-FBP has a number of potential future applications. For example, 4-FBP may be used in the synthesis of novel drugs for the treatment of a variety of conditions, including Alzheimer’s disease and other neurodegenerative disorders. In addition, 4-FBP may also be used in the synthesis of novel compounds for the treatment of cancer and other diseases. Finally, 4-FBP may also be used in the development of novel materials for a variety of applications, including nanotechnology and biomedical engineering.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-5-3-13(4-6-15)10-16-17(22)7-9-21(18(16)23)12-14-2-1-8-20-11-14/h1-9,11,22H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVMNOALBPRFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzyl)-4-hydroxy-1-(3-pyridinylmethyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-ethanone hydrochloride](/img/structure/B1395392.png)
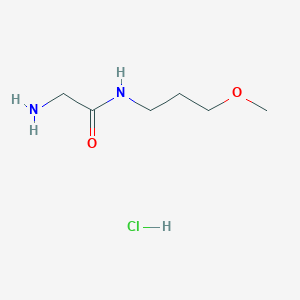
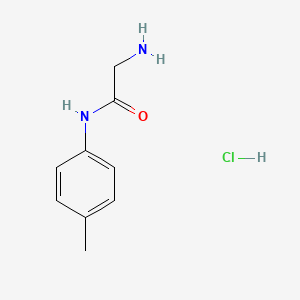

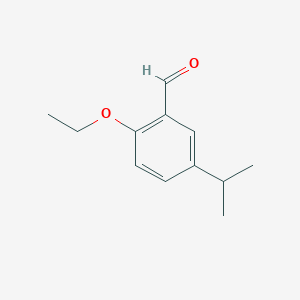
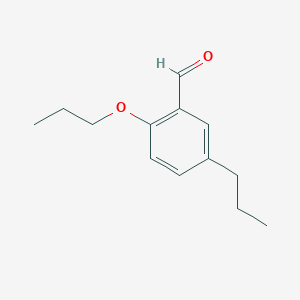
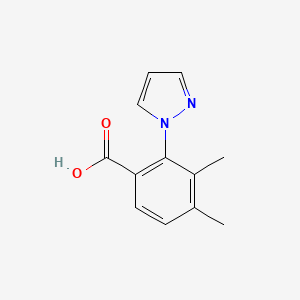
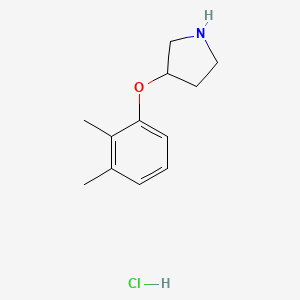
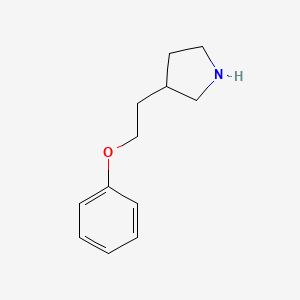
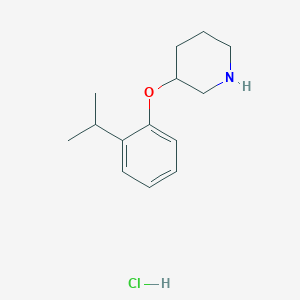
![3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1395407.png)
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395409.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395411.png)
